molecular formula C13H18N4OS B1288139 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol CAS No. 874834-85-2

2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol

Cat. No.: B1288139
CAS No.: 874834-85-2
M. Wt: 278.38 g/mol
InChI Key: MKZDAOJIGCCQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol is a useful research compound. Its molecular formula is C13H18N4OS and its molecular weight is 278.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Minor Groove Binders

Hoechst 33258, an analog of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol, is known for its strong binding to the minor groove of double-stranded B-DNA, especially AT-rich sequences. It is a bis-benzimidazole family member and serves as a fluorescent DNA stain, allowing ready access into cells. Its derivatives are utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values through flow cytometry, and plant chromosome analysis. Furthermore, Hoechst derivatives are used as radioprotectors and topoisomerase inhibitors, marking them as valuable in rational drug design and a model system for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Therapeutic Potential in Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone derivative related to this compound, is undergoing clinical trials for treating tuberculosis (TB). It targets decaprenylphospohoryl ribose oxidase DprE1, crucial for the synthesis of the essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The optimism surrounding its development stems from its potential to enhance TB drug regimens (Makarov & Mikušová, 2020).

Involvement in Metabolic Pathways

Various arylpiperazine derivatives, sharing a structural resemblance to this compound, have been clinically used, primarily in the treatment of depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites, known for their diverse serotonin receptor-related effects, distribute extensively in tissues, including the brain, and undergo biotransformation by CYP2D6-dependent oxidation to hydroxylates, which are then excreted. The variability in the metabolite-to-parent drug ratios among individuals highlights the individual variability in the expression and activity of CYP3A4 and CYP2D6 (Caccia, 2007).

Chemotherapeutic Applications of Benzothiazole

Benzothiazole and its derivatives exhibit a wide spectrum of pharmaceutical applications. The structurally simple 2-arylbenzothiazoles, structurally related to this compound, are potential antitumor agents. Their versatile character and ease of synthesis offer a significant scope for the development of new chemotherapies, particularly in cancer treatment (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Properties

IUPAC Name

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c18-8-7-16-3-5-17(6-4-16)10-11-1-2-12-13(9-11)15-19-14-12/h1-2,9,18H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZDAOJIGCCQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594815
Record name 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874834-85-2
Record name 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.